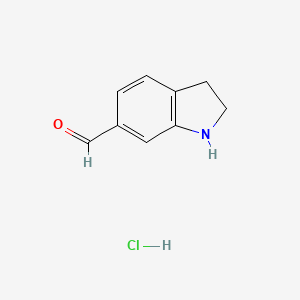![molecular formula C9H6N2O3 B1441145 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190316-06-3](/img/structure/B1441145.png)
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
説明
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1190316-06-3 . It has a molecular weight of 190.16 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Cancer Therapeutics
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . Abnormal activation of FGFR signaling pathways can lead to cancer progression, making FGFR a significant target for cancer therapy. Compounds derived from this acid have been reported to inhibit cancer cell proliferation and induce apoptosis, particularly in breast cancer cells .
Antitumor Activity
The pyrrolopyridine scaffold, to which the compound belongs, is known for its antitumor properties. Research has indicated that certain derivatives can exhibit potent antitumor activity, which is valuable for the development of new anticancer drugs .
Anti-Inflammatory and Antimicrobial Effects
Pyrrolopyridine derivatives, including those related to 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, have been studied for their anti-inflammatory and antimicrobial properties. These compounds have shown potential in treating bacterial and fungal infections, as well as reducing inflammation-related symptoms .
Diabetes Management
Some pyrrolopyridine compounds have been evaluated for their ability to reduce blood glucose levels, which could be beneficial in the management of diabetes and related disorders. This includes potential applications in the treatment of type 1 diabetes, obesity-related diabetes, and cardiovascular diseases associated with hyperglycemia .
Antiparkinson’s Activity
The pyrrolopyridine class of compounds has also been investigated for its potential role in managing Parkinson’s disease. The biological activity of these molecules may contribute to the development of new therapeutic agents for neurodegenerative diseases .
Carbonic Anhydrase IX Inhibition
Derivatives of 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid have been studied for their inhibitory action against carbonic anhydrase IX (CAIX), a target for anticancer therapy. Structure-activity relationship (SAR) studies suggest that compounds with certain substitutions on the phenyl ring exhibit excellent inhibitory action, which is crucial for designing effective anticancer drugs .
作用機序
Target of Action
Similar compounds have been reported to exhibit activity on kinase inhibition .
Mode of Action
It is suggested that similar compounds could form hydrogen bonds with the backbone carbonyl of certain residues in the hinge region of their target proteins .
Biochemical Pathways
Similar compounds have been reported to inhibit kinases, which are key components of many cellular signaling pathways .
Result of Action
Similar compounds have been reported to inhibit kinases, which could potentially affect a wide range of cellular processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDEJITPSMUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)
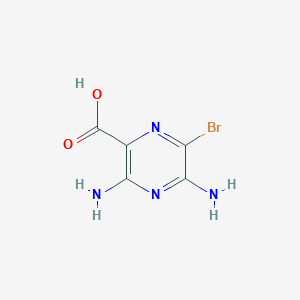
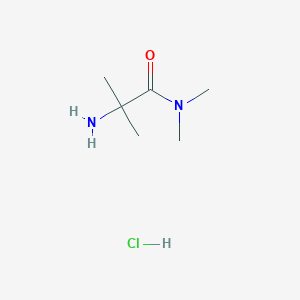
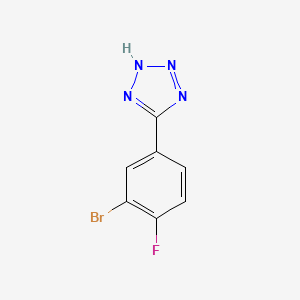

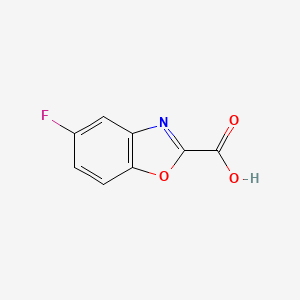
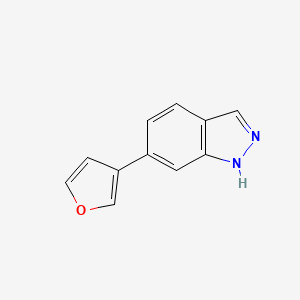
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)

![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)

